molecular formula C22H23N3O4S B3017307 4-methoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide CAS No. 941943-28-8

4-methoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

Cat. No. B3017307
CAS RN: 941943-28-8
M. Wt: 425.5
InChI Key: CNKYLXCDRCKESZ-UHFFFAOYSA-N
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Description

The compound "4-methoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide" is a benzamide derivative, which is a class of compounds known for their diverse range of biological activities. Benzamides are often explored for their potential as therapeutic agents due to their ability to interact with various biological targets .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the formation of an amide bond between a benzoyl group and an amine. In the case of thiazole-containing benzamides, multicomponent reactions are often employed, which may include the use of thioureas, amines, and halogenated acetates . The synthesis process is characterized by techniques such as IR, NMR, mass spectrometry, and elemental analysis to confirm the structure of the synthesized compounds .

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including those with a thiazole ring, is often elucidated using single-crystal X-ray analysis. This technique allows for the determination of the precise arrangement of atoms within the molecule and the identification of any polymorphs . The presence of different functional groups, such as methoxy or chloro substituents, can influence the overall molecular conformation and crystal packing .

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including photoreactions in the presence of singlet oxygen, leading to a range of photolysis products . The reactivity of these compounds can be influenced by the presence of substituents on the benzamide ring, which can affect the electronic properties and steric hindrance .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are characterized by techniques such as X-ray powder diffractometry, thermal analysis, and spectroscopy . These compounds can exhibit polymorphism, where different crystalline forms have distinct thermal behaviors and stability profiles . The presence of hydrogen bonding, both strong and weak, plays a significant role in the crystal packing and stability of these compounds . Additionally, the solubility, melting points, and other physicochemical properties are crucial for their potential application as pharmaceutical agents .

Scientific Research Applications

Photodynamic Therapy

A study by Pişkin, Canpolat, and Öztürk (2020) discusses a zinc phthalocyanine derivative, which is similar in structure to the chemical . This derivative has potential applications in photodynamic therapy for cancer treatment due to its good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, important for Type II mechanisms (Pişkin, Canpolat, & Öztürk, 2020).

Anticancer Activity

Vellaiswamy and Ramaswamy (2017) synthesized Co(II) complexes of compounds similar to 4-methoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide. These complexes showed promising in vitro cytotoxicity in human breast cancer cell lines, indicating their potential as anticancer agents (Vellaiswamy & Ramaswamy, 2017).

Antifungal Effects

Jafar et al. (2017) investigated the antifungal effects of compounds with a structure similar to the chemical of interest. They found these compounds to be effective against fungi like Aspergillus terreus and Aspergillus niger, suggesting potential applications in developing antifungal agents (Jafar, Abdul Mahdi, Hadwan, & AlameriAmeer, 2017).

Antimicrobial Properties

Deep et al. (2016) synthesized a series of 4-thiazolidinone derivatives, which showed significant antimicrobial activity. This research suggests that similar compounds like 4-methoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide could be developed as antimicrobial agents (Deep, Kumar, Narasimhan, Lim, Ramasamy, Mishra, & Mani, 2016).

Nematocidal Activity

Liu, Wang, Zhou, and Gan (2022) synthesized 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide group, which showed good nematocidal activity. This indicates potential applications of similar compounds in controlling nematode pests (Liu, Wang, Zhou, & Gan, 2022).

properties

IUPAC Name

4-methoxy-N-[4-[2-[2-(2-methoxyphenyl)ethylamino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O4S/c1-28-18-9-7-16(8-10-18)21(27)25-22-24-17(14-30-22)13-20(26)23-12-11-15-5-3-4-6-19(15)29-2/h3-10,14H,11-13H2,1-2H3,(H,23,26)(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNKYLXCDRCKESZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=CS2)CC(=O)NCCC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-methoxy-N-(4-(2-((2-methoxyphenethyl)amino)-2-oxoethyl)thiazol-2-yl)benzamide

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